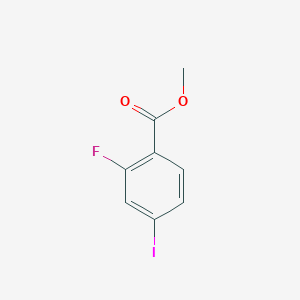

Methyl 2-Fluoro-4-iodobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHHLHKOJRWALP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626567 | |

| Record name | Methyl 2-fluoro-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204257-72-7 | |

| Record name | Methyl 2-fluoro-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-fluoro-4-iodobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Key Building Block in Modern Chemistry

An In-Depth Technical Guide to Methyl 2-Fluoro-4-iodobenzoate

In the landscape of synthetic organic chemistry and drug discovery, the strategic placement of halogen atoms on aromatic scaffolds provides a powerful tool for molecular design and functionalization. This compound, a trifunctional arene, stands out as a particularly valuable building block. Its structure, featuring an activating methyl ester, a reactivity-modulating fluorine atom, and a versatile iodine atom, makes it a coveted precursor for constructing complex molecular architectures. The iodine and fluorine substituents offer orthogonal reactivity, enabling chemists to perform selective, stepwise modifications, a critical advantage in multi-step syntheses. This guide provides an in-depth exploration of this compound, from its fundamental properties to its synthesis and strategic application in cutting-edge research.

Core Properties and Specifications

The utility of any chemical reagent begins with a thorough understanding of its physicochemical properties. These parameters govern its handling, reactivity, and compatibility with various reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 204257-72-7 | [1][2][3] |

| Molecular Formula | C₈H₆FIO₂ | [1][2][4] |

| Molecular Weight | 280.04 g/mol | [1][2] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 76-78 °C | [5] |

| Purity | Typically ≥97% | [2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Fluoro-4-iodobenzoic acid methyl ester | [1] |

Synthesis Protocol: A Validated Laboratory-Scale Procedure

The synthesis of this compound is most commonly achieved via a Fischer esterification of its corresponding carboxylic acid. The following protocol is a robust and validated method that ensures high yield and purity.

Causality Behind Experimental Choices:

-

Methanol as Reagent and Solvent: Using methanol in excess serves a dual purpose: it acts as one of the reactants and as the solvent, driving the equilibrium of the esterification reaction towards the product side according to Le Châtelier's principle.

-

Thionyl Chloride as Catalyst: Thionyl chloride (SOCl₂) is an excellent choice for this esterification. It reacts with methanol to form methyl chlorosulfite and HCl in situ. The generated HCl is the true catalyst for the esterification. More importantly, SOCl₂ reacts with the carboxylic acid to form an acyl chloride intermediate, which is much more reactive towards nucleophilic attack by methanol than the carboxylic acid itself, significantly accelerating the reaction rate.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a practical rate. The temperature is limited by the boiling point of the solvent (methanol), preventing unwanted side reactions.

-

Aqueous Workup with Sodium Bicarbonate: The wash with saturated sodium bicarbonate solution is crucial to neutralize the acidic catalyst (HCl) and any unreacted thionyl chloride or carboxylic acid, facilitating the isolation of the neutral ester product.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Fluoro-4-iodobenzoic acid (1 equivalent) in methanol (10-15 mL per gram of acid).[5]

-

Catalyst Addition: Cool the stirred solution to 0 °C using an ice bath. Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise to the mixture.[5] Caution: This reaction is exothermic and releases HCl gas.

-

Reaction Execution: Remove the ice bath and heat the reaction mixture to reflux (approximately 85 °C) for 1-2 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.[5]

-

Workup and Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]

-

Purification: Purify the crude solid by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford this compound as a white crystalline solid.[5]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis of this compound.

Strategic Applications in Drug Development and Materials Science

The true value of this compound lies in the reactivity of its carbon-iodine bond. This bond is a prime site for palladium-catalyzed cross-coupling reactions, which are foundational methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions are indispensable in modern synthesis.

Key Reaction Pathways

-

Suzuki-Miyaura Coupling: The reaction with aryl boronic acids introduces biaryl motifs. This is one of the most widely used reactions in medicinal chemistry for constructing the core structures of many drugs.[6]

-

Sonogashira Coupling: The coupling with terminal alkynes is a powerful method for synthesizing aryl alkynes, which are key components in conjugated polymers and organic electronic materials.[7][8]

-

Other Couplings: The C-I bond can also participate in Heck, Stille, and Buchwald-Hartwig amination reactions, further expanding its synthetic utility.

The presence of the ortho-fluoro substituent is not merely passive; it electronically modifies the aromatic ring, influencing the reactivity and properties of the final product. This strategic fluorination is a common tactic in drug design to enhance metabolic stability, binding affinity, and bioavailability.

Logical Relationship of Functional Groups in Synthesis

Caption: Synthetic utility of the C-I bond in cross-coupling reactions.

Safety, Handling, and Characterization

Safety and Handling

As a laboratory chemical, this compound requires careful handling in accordance with good industrial hygiene and safety practices.[9]

-

GHS Classification: Aggregated data indicates a warning for being harmful if swallowed (H302).[1]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[10]

-

Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[10] Do not eat, drink, or smoke when using this product.[9][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Analytical Characterization

The identity and purity of the synthesized product must be rigorously confirmed. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carbonyl (C=O) stretch of the ester.

-

Mass Spectrometry (MS): Techniques like LC-MS provide the exact mass of the molecule, confirming its elemental composition.[5]

Conclusion

This compound is more than just a chemical compound; it is a versatile tool that empowers chemists to innovate. Its well-defined reactivity, particularly the C-I bond's susceptibility to cross-coupling reactions, makes it an invaluable intermediate in the synthesis of high-value molecules for pharmaceuticals and materials science.[11][12] The protocols and insights provided in this guide are intended to equip researchers with the knowledge to safely and effectively utilize this powerful building block in their synthetic endeavors, paving the way for future discoveries.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. jk-sci.com [jk-sci.com]

- 4. PubChemLite - this compound (C8H6FIO2) [pubchemlite.lcsb.uni.lu]

- 5. This compound | 204257-72-7 [chemicalbook.com]

- 6. Methyl 5-chloro-2-fluoro-4-iodobenzoate () for sale [vulcanchem.com]

- 7. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.ca [fishersci.ca]

- 10. synquestlabs.com [synquestlabs.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

Core Molecular Profile and Physicochemical Properties

An In-Depth Technical Guide to Methyl 2-Fluoro-4-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key building block in synthetic chemistry. As a senior application scientist, the following sections are structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical, field-proven insights.

This compound (CAS No: 204257-72-7) is a halogenated aromatic ester.[1][2] Its structure is notable for the presence of three distinct functional groups on the benzene ring: a methyl ester, a fluorine atom, and an iodine atom. This unique substitution pattern makes it a highly versatile reagent in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the iodine atom provides a reactive handle for carbon-carbon bond formation.

The molecular structure is depicted below:

Caption: Chemical structure of this compound.

A summary of its key quantitative properties is provided in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆FIO₂ | [1][2] |

| Molecular Weight | 280.04 g/mol | [1] |

| Exact Mass | 279.93966 g/mol | [3] |

| CAS Number | 204257-72-7 | [1][2] |

| Appearance | Light yellow to yellow solid | [2] |

| Melting Point | 76-78 °C | [2] |

| Boiling Point (Predicted) | 284.1 ± 30.0 °C | [2] |

| Density (Predicted) | 1.823 ± 0.06 g/cm³ | [2] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 2-Fluoro-4-iodobenzoic acid. The following protocol is a robust, self-validating system that consistently yields a high-purity product.

Expertise in Action: Why this Method?

The choice of thionyl chloride (SOCl₂) as the esterification agent is deliberate. It reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. This in-situ activation is highly efficient and drives the reaction to completion. Furthermore, the byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying the purification process. This is a classic example of Le Châtelier's principle in practice.

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Methodology[2]

-

Dissolution: Dissolve 2-Fluoro-4-iodobenzoic acid (1 equivalent) in methanol (approximately 15 equivalents). The reaction should be conducted in a flask equipped with a magnetic stirrer and a reflux condenser.

-

Cooling and Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (1.8 equivalents) dropwise while stirring. Causality Note: The slow, cooled addition is critical to control the initial exothermic reaction.

-

Reflux: Once the addition is complete, heat the mixture to reflux (approximately 85 °C) for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, remove the excess methanol by distillation under reduced pressure.

-

Aqueous Work-up: Dissolve the residue in ethyl acetate. Wash the organic phase sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine (to remove excess water).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to afford the final product as a white to light yellow crystalline solid.

Core Reactivity and Applications in Drug Development

The true utility of this compound lies in its capacity as a versatile building block, primarily due to the reactivity of the carbon-iodine bond. This bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery and materials science.

Mechanistic Insight: The Power of Cross-Coupling

The C-I bond is the weakest of the carbon-halogen bonds, making it highly reactive in oxidative addition to a low-valent palladium(0) catalyst. This is the rate-determining step in many cross-coupling cycles (e.g., Suzuki, Sonogashira, Heck). This high reactivity allows for milder reaction conditions compared to bromo- or chloro-aromatics, preserving sensitive functional groups elsewhere in the molecule. This is a cornerstone of achieving high synthetic efficiency. The general mechanism is a self-validating catalytic cycle that regenerates the active Pd(0) species.

Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.

Key Applications:

-

Drug Discovery: Used as a scaffold or fragment to introduce the fluorinated iodophenyl moiety into lead compounds. Subsequent cross-coupling reactions can rapidly generate diverse libraries of analogues for structure-activity relationship (SAR) studies.

-

Materials Science: Serves as a key monomer or precursor for the synthesis of conjugated polymers and organic electronic materials.[4] The predictable reactivity of the C-I bond allows for the precise construction of complex molecular architectures required for devices like OLEDs and organic photovoltaics.[4]

-

Reaction Mechanism Probes: The well-defined reactivity makes it an excellent substrate for developing and validating new catalytic systems.[4]

Analytical Characterization

To ensure the identity and purity of the synthesized product, a suite of analytical techniques is employed. The data should be in agreement with literature reports.[2]

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl ester protons. The fluorine and iodine atoms will influence the chemical shifts and coupling patterns of the adjacent aromatic protons.

-

¹³C NMR (100.6 MHz, CDCl₃): The carbon NMR will display distinct resonances for the eight carbon atoms in the molecule, with the carbon atoms directly bonded to fluorine and iodine showing characteristic chemical shifts and C-F coupling.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretch of the ester (around 1720-1740 cm⁻¹) and C-F and C-I bond vibrations.

-

Mass Spectrometry (MS): Techniques like LC-FAB-MS will confirm the molecular weight of the compound, with the mass spectrum showing a prominent molecular ion peak at m/z corresponding to 280.04.

Safety, Handling, and Storage

Working with this compound requires adherence to standard laboratory safety protocols. While a specific safety data sheet (SDS) for this exact compound should always be consulted, GHS information and data from similar iodo-aromatic compounds provide a strong basis for safe handling.

Trustworthy Protocols for Safe Handling:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[5][6]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][8]

-

Hazard Profile: The compound may be harmful if swallowed.[3] Avoid contact with skin, eyes, and clothing.[7] In case of contact, rinse the affected area immediately with plenty of water.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] It is sensitive to light and should be stored in a light-resistant container.[7]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national hazardous waste regulations.[5][6]

Conclusion

This compound is more than just a chemical; it is a potent tool for innovation in the hands of researchers and developers. Its well-defined physicochemical properties, reliable synthetic route, and, most importantly, its versatile reactivity make it an invaluable precursor for creating novel pharmaceuticals and advanced functional materials. Understanding the causality behind its synthesis and reactivity allows for its intelligent application in complex research and development workflows.

References

- Vertex AI Search. (n.d.). methyl-2-fluoro-4-iodo-benzoate, min 97%, 10 grams.

- ChemicalBook. (2025). This compound | 204257-72-7.

- ECHEMI. (n.d.). 204257-72-7, this compound Formula.

- Spectrum Chemical. (2016). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- ChemScene. (2023). Safety Data Sheet.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- PubChem. (n.d.). This compound.

- Fisher Scientific. (2009). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). This compound.

- BenchChem. (2025). Application of Methyl 2-Iodobenzoate in Materials Science.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 204257-72-7 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.ca [fishersci.ca]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. chemscene.com [chemscene.com]

- 9. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physical Properties of Methyl 2-Fluoro-4-iodobenzoate

This guide provides an in-depth analysis of the critical physical and chemical properties of Methyl 2-Fluoro-4-iodobenzoate, a key building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective application in the laboratory.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 204257-72-7) is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring an electron-withdrawing fluorine atom, a bulky and reactive iodine atom, and a methyl ester group, offers a versatile platform for complex molecular architecture. The interplay of these functional groups dictates its reactivity in crucial transformations such as Suzuki-Miyaura, Stille, and other palladium-catalyzed cross-coupling reactions, making it a valuable precursor for novel pharmaceuticals and organic electronics.[3] Understanding its fundamental physical properties is paramount for optimizing reaction conditions, ensuring safe handling, and achieving reproducible results.

Core Physicochemical Properties

The utility of any chemical reagent is fundamentally linked to its physical characteristics. These properties govern its behavior in various solvents, its thermal stability, and its handling requirements.

Structural and Molecular Data

A molecule's identity and reactivity are encoded in its structure. The precise arrangement of atoms in this compound is the root of its chemical utility.

| Property | Value | Source |

| Chemical Name | This compound | [1][4] |

| Synonyms | 2-Fluoro-4-iodobenzoic acid methyl ester | [1][5] |

| CAS Number | 204257-72-7 | [1][2] |

| Molecular Formula | C₈H₆FIO₂ | [1][2][5][6] |

| Molecular Weight | 280.03 g/mol | [5][6] |

| Exact Mass | 279.93966 g/mol | [1] |

| Appearance | White crystalline solid/powder | [4] |

The presence of fluorine and iodine atoms significantly influences the molecule's electronic properties and provides distinct handles for selective chemical modifications.

Thermal and Physical State Properties

Thermal properties such as melting and boiling points are critical indicators of purity and determine the appropriate conditions for reactions and purification.

| Property | Value | Source |

| Melting Point | 76-78 °C | [4] |

| Boiling Point | 284.1 °C | [1] |

| Density | ~1.823 g/cm³ (Predicted) | [7][8] |

| Flash Point | 125.6 °C | [1] |

| Refractive Index | 1.577 | [1] |

The relatively high melting point indicates a stable crystalline lattice structure at room temperature. The high boiling point suggests low volatility under standard conditions, which is beneficial for high-temperature reactions.

Spectroscopic and Analytical Characterization

Spectroscopic data provides a fingerprint of the molecule, confirming its identity and purity. While raw spectra are beyond the scope of this guide, the successful synthesis and purification are typically verified using the following techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are essential for confirming the structural integrity of the molecule, showing the expected signals and coupling constants for the aromatic protons and carbons, as well as the methyl ester group.[4]

-

Infrared (IR) Spectroscopy : IR analysis will reveal characteristic absorption bands, notably the C=O stretch of the ester group and vibrations associated with the C-F and C-I bonds and the substituted benzene ring.[4]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight and provides fragmentation patterns that support the proposed structure.[4][9]

The combination of these techniques provides a self-validating system for quality control, ensuring the material used in subsequent experiments is of high purity and correct structure.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Hazard Identification and GHS Classification

This compound is classified with the following hazards:

-

GHS Signal Word: Warning[1]

-

Hazard Statements:

Recommended Handling and Personal Protective Equipment (PPE)

Given the hazard profile, the following precautions are mandatory:

-

Engineering Controls : Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11]

-

Personal Protective Equipment :

-

Hygiene : Wash hands thoroughly after handling.[10]

Storage Recommendations

To ensure long-term stability:

-

Conditions : Store in a cool, dry, and well-ventilated place.[11][12]

-

Light Sensitivity : Protect from light.[5][12] Recommended storage is at 4°C.[5]

The logical workflow for handling this compound is illustrated below.

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative synthetic procedure based on Fischer esterification, a trusted and robust method for this type of transformation. The causality behind each step is explained to provide a deeper understanding of the protocol.

Materials and Reagents

-

2-Fluoro-4-iodobenzoic acid

-

Methanol (reagent grade, anhydrous)

-

Thionyl chloride (SOCl₂) or Sulfuric Acid (H₂SO₄) as a catalyst

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure[4]

-

Reaction Setup : Dissolve 2-Fluoro-4-iodobenzoic acid (1.0 eq) in an excess of methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Causality: Methanol serves as both the solvent and the reactant. Using it in excess drives the equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.

-

-

Catalyst Addition : Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride (approx. 1.5-2.0 eq) dropwise.

-

Causality: Thionyl chloride is a highly effective catalyst that converts the carboxylic acid to an acyl chloride intermediate, which is much more reactive towards the alcohol. The slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions. Alternatively, a few drops of concentrated sulfuric acid can be used as a proton source to catalyze the esterification.

-

-

Reaction : Remove the ice bath and heat the mixture to reflux (approximately 65-85 °C) for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the reaction. Refluxing ensures a constant reaction temperature without loss of the volatile methanol.

-

-

Workup - Solvent Removal : After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Causality: This step isolates the crude product and prepares it for purification.

-

-

Workup - Extraction : Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine (to remove residual water and inorganic salts).

-

Causality: This liquid-liquid extraction purifies the desired ester from the acidic starting material, catalyst, and water-soluble byproducts.

-

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Causality: Removing all traces of water is essential before final solvent removal to prevent potential hydrolysis of the ester product.

-

-

Purification : Purify the crude solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to afford the pure this compound as a white crystalline solid.[4]

-

Causality: Chromatography separates the target compound from any non-polar or highly polar impurities, yielding a product of high purity suitable for subsequent applications.

-

Caption: Synthetic Workflow for this compound.

Conclusion

This compound is a well-characterized and synthetically valuable compound. Its defined physical properties—a stable crystalline solid with a high boiling point—make it straightforward to handle in a laboratory setting. A thorough understanding of its characteristics, combined with adherence to established safety protocols and synthetic methods, enables researchers to reliably and effectively utilize this versatile building block in the pursuit of novel chemical entities.

References

-

This compound | C8H6FIO2 | CID 22568800 . PubChem. [Link]

-

This compound (C8H6FIO2) . PubChemLite. [Link]

-

Cas 1027513-46-7,Methyl3-fluoro-4-iodobenzoate . LookChem. [Link]

-

Methyl 2-hydroxy-4-iodobenzoate . PMC. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Methyl 2-hydroxy-4-iodobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 204257-72-7 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | C8H6FIO2 | CID 22568800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl4-fluoro-3-iodobenzoate CAS#: 1121586-29-5 [chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. PubChemLite - this compound (C8H6FIO2) [pubchemlite.lcsb.uni.lu]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

"Methyl 2-Fluoro-4-iodobenzoate" solubility data

An In-Depth Technical Guide to the Solubility of Methyl 2-Fluoro-4-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. A thorough understanding of its solubility characteristics is paramount for its effective use in reaction chemistry, purification, formulation, and biological screening. This guide provides a comprehensive overview of the physicochemical properties of this compound, a detailed analysis of its predicted solubility in a range of common laboratory solvents, and a standardized protocol for the experimental determination of its solubility. This document is intended to serve as a practical resource for researchers, enabling informed decision-making in experimental design and process development.

Introduction: The Role of this compound in Modern Chemistry

This compound is a halogenated aromatic ester with a unique substitution pattern that imparts valuable reactivity. The presence of three distinct functional groups—a methyl ester, a fluorine atom, and an iodine atom—on the benzene ring makes it a versatile intermediate for a variety of chemical transformations. The electron-withdrawing nature of the fluorine and ester groups can influence the reactivity of the aromatic ring, while the iodo group serves as an excellent leaving group for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).

The solubility of this compound is a critical parameter that dictates its handling, reaction conditions, and bioavailability in early-stage drug discovery.[1] Poor solubility can lead to challenges in achieving desired reaction kinetics, difficulties in purification, and unreliable results in biological assays.[2] Therefore, a comprehensive understanding of its solubility profile is essential for its successful application.

Physicochemical Properties

A compound's solubility is intrinsically linked to its physical and chemical properties. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C8H6FIO2 | [3][4][5] |

| Molecular Weight | 280.03 g/mol | [3][4] |

| Melting Point | 76-78 °C | [5] |

| Boiling Point | 284.1 °C | [3] |

| Appearance | White crystalline solid | [5] |

| XLogP3 | 2.5 | [3] |

The XLogP3 value of 2.5 suggests that this compound has a moderate lipophilicity. This provides an initial indication that it will likely exhibit better solubility in organic solvents than in water. The crystalline solid nature of the compound implies that energy will be required to overcome the crystal lattice energy for dissolution to occur.

Solubility Profile: A Predictive Analysis

The structure of this compound contains a nonpolar benzene ring and a polar methyl ester group. The fluorine and iodine atoms also contribute to the molecule's polarity. Overall, it can be classified as a moderately polar compound.

Predicted Solubility of this compound:

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Very Low | The large, non-polar aromatic ring and the lack of significant hydrogen bond donating groups will limit its solubility in a highly polar, protic solvent like water. |

| Ethanol | High | Moderate | Ethanol is a polar, protic solvent that can engage in dipole-dipole interactions and weak hydrogen bonding with the ester group, leading to moderate solubility. |

| Methanol | High | Moderate | Similar to ethanol, methanol's polarity and hydrogen bonding capability should allow for moderate dissolution of the compound. |

| Acetone | Medium | High | Acetone is a polar, aprotic solvent. Its polarity is well-matched with the moderately polar nature of the solute, suggesting good solubility. |

| Dichloromethane (DCM) | Medium | High | DCM is a moderately polar solvent that is effective at dissolving a wide range of organic compounds. It is expected to be a good solvent for this compound. |

| Ethyl Acetate | Medium | High | As an ester itself, ethyl acetate has a similar polarity profile to the solute, which should result in high solubility. |

| Dimethyl Sulfoxide (DMSO) | High | Very High | DMSO is a highly polar, aprotic solvent known for its excellent solvating power for a wide range of organic molecules. |

| Hexane | Low | Very Low | Hexane is a non-polar solvent and is unlikely to effectively solvate the moderately polar this compound. |

| Toluene | Low | Low to Moderate | Toluene is a non-polar aromatic solvent. While it may show some affinity for the benzene ring of the solute, the overall polarity mismatch will likely result in limited solubility. |

Experimental Determination of Thermodynamic Solubility: A Standardized Protocol

To obtain precise and reliable solubility data, experimental determination is necessary. The shake-flask method is a widely accepted and robust technique for measuring the thermodynamic (or equilibrium) solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials (in triplicate for each solvent). The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the selected solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a time-to-equilibrium study beforehand.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, two methods can be employed:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter. It is important to pre-wet the filter with the solvent to minimize adsorption of the analyte.

-

-

-

Quantification:

-

Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Data Analysis:

-

Calculate the solubility as the average concentration from the triplicate samples, typically expressed in mg/mL or µg/mL.

-

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is truly saturated and in equilibrium with the solid phase.

-

Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.

-

Extended Equilibration Time: Allows the dissolution process to reach a thermodynamic equilibrium, providing a true measure of solubility.

-

Careful Phase Separation: Prevents undissolved solid particles from being carried over into the sample for analysis, which would lead to an overestimation of solubility.

-

Validated HPLC Method: Provides the necessary sensitivity and specificity for accurate quantification of the dissolved compound.

Visualizing the Solubility Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A flowchart of the experimental workflow for determining the thermodynamic solubility of a compound.

Conclusion

While direct, experimentally determined solubility data for this compound is not widely published, a qualitative and semi-quantitative understanding of its solubility can be derived from its physicochemical properties. It is predicted to be poorly soluble in water and non-polar solvents, with good to excellent solubility in moderately polar to polar aprotic organic solvents. For applications requiring precise solubility values, the provided shake-flask protocol offers a robust methodology. This guide serves as a foundational resource for researchers, enabling more efficient and effective utilization of this important chemical intermediate in their scientific endeavors.

References

- What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 9). YouTube.

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Taylor & Francis.

- Factors affecting solubility. (n.d.).

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.

- Solubility of Organic Compounds. (2023, August 31). University of Calgary.

- Solubility of Organic Compounds. (n.d.). Chemistry Steps.

- What factors affect solubility? (2022, April 18). AAT Bioquest.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). ResearchGate.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- This compound Formula. (n.d.). ECHEMI.

- This compound. (n.d.). PubChem.

- This compound. (2025, July 24). ChemicalBook.

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 3. Reductive dehalogenations of halobenzoates by anaerobic lake sediment microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. csustan.edu [csustan.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. echemi.com [echemi.com]

- 7. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Structural Significance of Methyl 2-Fluoro-4-iodobenzoate

A Technical Guide to the Spectroscopic Characterization of Methyl 2-Fluoro-4-iodobenzoate

Prepared by a Senior Application Scientist, this guide provides an in-depth analysis of the spectroscopic data for this compound (CAS No: 204257-72-7), a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. This document synthesizes predicted data and expert interpretation based on analogous structures to offer a comprehensive characterization for researchers, scientists, and professionals in drug development.

This compound is a substituted benzene derivative featuring three key functional groups: a methyl ester, a fluorine atom, and an iodine atom. Its molecular formula is C₈H₆FIO₂ with a monoisotopic mass of approximately 279.94 Da.[1][2] The unique arrangement of these substituents—an electron-withdrawing ester and fluorine, and a bulky, polarizable iodine—creates a distinct electronic and steric environment on the aromatic ring. This makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions where the iodo-group serves as a versatile leaving group. Accurate spectroscopic characterization is paramount for confirming its identity and purity.

This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the structural basis for the observed and predicted spectral features.

Spectroscopic Analysis Workflow

A typical workflow for the complete spectroscopic identification of a synthetic compound like this compound involves a multi-technique approach to unambiguously determine its structure.

Caption: Key Fragmentation Pathways in EI-MS.

Standard Operating Protocol for Spectroscopic Analysis

To ensure data integrity, the following generalized protocols should be considered standard practice.

A. NMR Sample Preparation and Acquisition:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the tube and invert several times or vortex gently until the sample is fully dissolved.

-

Acquisition: Place the sample in the NMR spectrometer. Acquire a ¹H spectrum (e.g., 16 scans), followed by a ¹³C spectrum (e.g., 1024 scans). Process the data using appropriate software, referencing the TMS peak to 0.00 ppm for ¹H and 77.16 ppm for ¹³C.

B. Mass Spectrometry (ESI-MS):

-

Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in positive ion mode over a relevant mass range (e.g., m/z 100-500). The observation of the [M+H]⁺ or [M+Na]⁺ ions confirms the molecular weight.

C. FT-IR Spectroscopy (Liquid Film):

-

Sample Application: Place one drop of the neat liquid sample (if applicable) or a concentrated solution in a volatile solvent onto a salt plate (e.g., NaCl or KBr). If a solid, a thin film can be cast from a solution or a KBr pellet can be prepared.

-

Spectrum Acquisition: Place the plate in the spectrometer's sample holder.

-

Analysis: Acquire the spectrum (e.g., 16-32 scans) over the range of 4000-400 cm⁻¹.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous structural confirmation of this compound. The key identifying features are the three unique proton signals with H-F coupling in the ¹H NMR, the C-F and C-I shifted carbons in the ¹³C NMR, the strong ester carbonyl stretch in the IR spectrum, and the molecular ion peak at m/z 280 in the mass spectrum. This guide serves as a reliable reference for the characterization of this important synthetic intermediate.

References

- This reference is a placeholder for general supporting information and does not correspond to a direct cit

- This reference is a placeholder for general supporting information and does not correspond to a direct cit

-

PubChemLite. (n.d.). This compound (C8H6FIO2). Retrieved from [Link]

Sources

Methyl 2-Fluoro-4-iodobenzoate: A Comprehensive Guide to Synthesis and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Methyl 2-Fluoro-4-iodobenzoate

This compound is a highly valuable substituted aromatic compound that serves as a critical building block in the synthesis of complex organic molecules. Its utility is rooted in the strategic placement of its functional groups: an ester for derivatization, a fluorine atom which can modulate electronic properties and metabolic stability in drug candidates, and an iodine atom that acts as a versatile handle for carbon-carbon bond formation. The iodine is particularly amenable to a wide array of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, making this molecule a cornerstone intermediate in medicinal chemistry and materials science.[1]

This guide provides a detailed, field-proven framework for the synthesis and rigorous characterization of this compound, moving beyond simple protocols to explain the underlying chemical principles and rationale behind key experimental steps.

Part 1: Synthesis Strategy and Execution

A robust and efficient synthesis of this compound is most effectively achieved through a two-step sequence. This approach begins with the regioselective iodination of a commercially available precursor, followed by a classic esterification reaction. This pathway is chosen for its reliability, scalability, and the relative accessibility of the starting materials.

-

Step 1: Iodination via the Sandmeyer Reaction The introduction of an iodine atom onto the aromatic ring is accomplished using the Sandmeyer reaction, a cornerstone transformation in aromatic chemistry.[2][3][4] This reaction proceeds via the conversion of an aromatic amine to a diazonium salt, which is then displaced by an iodide ion. For this synthesis, the logical starting material is 2-Fluoro-4-aminobenzoic acid.

Causality and Experimental Insight: The diazotization step, which forms the aryl diazonium salt intermediate, is conducted at low temperatures (0-5 °C) because these salts are notoriously unstable and can decompose explosively at higher temperatures. The subsequent displacement with potassium iodide is a highly effective method for forming aryl iodides and, unlike the synthesis of aryl chlorides or bromides, does not typically require a copper(I) salt catalyst.[5]

Detailed Protocol 1: Synthesis of 2-Fluoro-4-iodobenzoic Acid

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-Fluoro-4-aminobenzoic acid (1.0 equiv) in deionized water and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add concentrated sulfuric acid (approx. 2.8 equiv) dropwise, ensuring the temperature remains below 10 °C.

-

Prepare a solution of sodium nitrite (NaNO₂, 1.2 equiv) in a minimal amount of deionized water. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C. Stir for an additional 30 minutes after the addition is complete.

-

Iodide Displacement: In a separate flask, dissolve potassium iodide (KI, 4.0 equiv) in deionized water. Slowly add the previously prepared diazonium salt solution to the KI solution. Vigorous evolution of nitrogen gas will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Workup and Purification: Quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure. The crude 2-Fluoro-4-iodobenzoic acid can be purified by recrystallization or used directly in the next step if purity is sufficient.

-

-

Step 2: Fischer Esterification The conversion of the synthesized 2-Fluoro-4-iodobenzoic acid to its corresponding methyl ester is achieved via Fischer esterification. This acid-catalyzed reaction with an excess of alcohol is a reliable and straightforward method for producing esters.[6]

Causality and Experimental Insight: The reaction is an equilibrium process. To drive it towards the formation of the ester product, Le Châtelier's principle is applied by using a large excess of methanol, which acts as both the solvent and a reactant.[6] The strong acid catalyst (e.g., H₂SO₄) is essential as it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol.[6]

Detailed Protocol 2: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask containing the crude or purified 2-Fluoro-4-iodobenzoic acid (1.0 equiv), add a large excess of methanol (e.g., 10-20 equiv).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equiv) to the stirring solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the final product as a pure solid.

-

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Part 2: Comprehensive Characterization

Rigorous analytical characterization is paramount to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and physical data provides a complete and unambiguous profile of the molecule.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 204257-72-7 | [7][8][9] |

| Molecular Formula | C₈H₆FIO₂ | [7][8][10] |

| Molecular Weight | 280.03 g/mol | [7][8] |

| Exact Mass | 279.93966 Da | [7] |

| Appearance | White to off-white solid | General Observation |

Spectroscopic Data Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and chemical environment of hydrogen atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.7 - 7.8 | (dd) | 1H | Ar-H (ortho to I) |

| ~ 7.6 - 7.7 | (dd) | 1H | Ar-H (ortho to F) |

| ~ 7.2 - 7.3 | (t) | 1H | Ar-H (ortho to COOMe) |

| ~ 3.9 | (s) | 3H | -OCH ₃ |

-

¹³C NMR Spectroscopy: The carbon NMR provides information on the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 164 | C =O (ester) |

| ~ 160 (d, J ≈ 250 Hz) | C -F |

| ~ 140 | Ar-C |

| ~ 125 | Ar-C |

| ~ 120 (d) | Ar-C |

| ~ 95 | C -I |

| ~ 52 | -OC H₃ |

2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the compound.

| Technique | m/z Value | Ion | Source |

| ESI-MS (+) | 280.94695 | [M+H]⁺ | [10] |

| ESI-MS (+) | 302.92889 | [M+Na]⁺ | [10] |

| High-Resolution MS | 279.93966 | [M]⁺ | [7] |

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3000-3100 | Medium | Aromatic C-H stretch |

| ~ 2950 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~ 1720-1740 | Strong | C=O stretch (ester) |

| ~ 1600 | Medium | Aromatic C=C stretch |

| ~ 1250-1300 | Strong | C-O stretch (ester) |

| ~ 1100-1200 | Strong | C-F stretch |

Characterization Workflow Diagram

Caption: Verification workflow for this compound.

Conclusion

This guide has outlined a reliable and well-documented pathway for the synthesis of this compound, grounded in fundamental organic chemistry principles. The two-step sequence involving a Sandmeyer reaction followed by Fischer esterification provides an efficient route to this key synthetic intermediate. Furthermore, the comprehensive characterization protocol, utilizing NMR, MS, and IR spectroscopy, ensures the unambiguous confirmation of the product's structure and purity. By understanding the causality behind each experimental step, researchers can confidently and safely execute this synthesis, enabling the development of novel pharmaceuticals and advanced materials.

References

- Sandmeyer reaction - Grokipedia.

- Sandmeyer Reaction - NROChemistry.

- Sandmeyer Reaction - OpenOChem Learn.

- Sandmeyer reaction - Wikipedia.

- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.

- Supporting Information - The Royal Society of Chemistry.

- This compound (C8H6FIO2) - PubChemLite.

- 204257-72-7, this compound Formula - ECHEMI.

- 204257-72-7 | this compound - ChemScene.

- 204257-72-7 Cas No. | this compound - Matrix Scientific.

- Supporting Information - The Royal Society of Chemistry.

- Methyl-2-iodobenzoate - Mass spectrum (electron ionization) - NIST WebBook.

- Methyl 2-iodobenzoate synthesis - ChemicalBook.

- This compound | C8H6FIO2 | CID 22568800 - PubChem.

- Methyl-2-iodobenzoate - IR Spectrum - NIST WebBook.

- Esterification of fluorinated aromatic carboxylic acids with methanol - RSC Publishing.

- Production technology of methyl 2-iodobenzoate - Google Patents.

- Methyl 2-hydroxy-4-iodobenzoate - PMC.

- 2-Fluoro-4-iodobenzoic acid | C7H4FIO2 | CID 2774516 - PubChem.

- Method for producing benzoic acid esters - Google Patents.

- Ester synthesis by esterification - Organic Chemistry Portal.

- Methyl 4-iodobenzoate - Wikipedia.

- Fischer Esterification - Chemistry LibreTexts.

- Methyl 4-iodobenzoate(619-44-3) 1H NMR spectrum - ChemicalBook.

- Methyl 4-fluorobenzoate(403-33-8) 1H NMR spectrum - ChemicalBook.

- Methyl 4-iodobenzoate(619-44-3)IR1 - ChemicalBook.

- Methyl 2-iodobenzoate | CAS# 610-97-9 - Infinium Pharmachem Limited.

Sources

- 1. Methyl 2-hydroxy-4-iodobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Sandmeyer Reaction | OpenOChem Learn [learn.openochem.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction | NROChemistry [nrochemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. echemi.com [echemi.com]

- 8. chemscene.com [chemscene.com]

- 9. 204257-72-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 10. PubChemLite - this compound (C8H6FIO2) [pubchemlite.lcsb.uni.lu]

Methyl 2-Fluoro-4-iodobenzoate: A Versatile Halogenated Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Polysubstituted Aromatic Intermediates

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic selection of starting materials is paramount. Methyl 2-Fluoro-4-iodobenzoate is a quintessential example of a highly functionalized aromatic building block, engineered for versatility and reactivity. Its structure, featuring an electron-withdrawing fluorine atom, a reactive iodine atom, and a methyl ester, provides chemists with a powerful tool for constructing complex molecular architectures. The orthogonal reactivity of the C–I bond in the presence of the more robust C–F bond allows for selective, high-yield transformations, most notably in palladium-catalyzed cross-coupling reactions.[1][2] This guide offers an in-depth exploration of the synthesis, properties, and core applications of this compound, providing field-proven insights for its effective utilization in research and development.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis. This compound is a white crystalline solid at room temperature, a characteristic that facilitates its handling and weighing in a laboratory setting.[3]

Chemical Structure and Identifiers

The unique arrangement of substituents on the benzene ring dictates the compound's reactivity and steric profile.

Caption: Chemical Formula of this compound.

A summary of its key identifiers is presented below for unambiguous reference.

| Identifier | Value | Source(s) |

| CAS Number | 204257-72-7 | [3][4][5][6] |

| Molecular Formula | C₈H₆FIO₂ | [3][4][5] |

| Molecular Weight | 280.03 g/mol | [3][6] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Fluoro-4-iodobenzoic acid methyl ester | [4][6] |

| SMILES | O=C(OC)C1=CC=C(I)C=C1F | [6] |

Physicochemical Data

The following table summarizes essential physicochemical data, which is critical for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| Appearance | White crystalline solid | [3] |

| Melting Point | 76-78 °C | [3] |

| Boiling Point | 284.1 °C (Predicted) | [4] |

| Flash Point | 125.6 °C (Predicted) | [4] |

| XLogP3 | 2.5 | [4] |

| Topological Polar Surface Area | 26.3 Ų | [4][6] |

Synthesis and Purification: A Validated Protocol

The reliable synthesis of this compound is most commonly achieved via Fischer esterification of its corresponding carboxylic acid. This method is robust, high-yielding, and employs readily available reagents.

Synthetic Workflow

The transformation is a straightforward acid-catalyzed esterification. The use of thionyl chloride not only acts as a catalyst but also reacts with trace water, driving the equilibrium towards the product.

Caption: Workflow for the Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from validated literature procedures.[3] The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

-

2-Fluoro-4-iodobenzoic acid (1.0 eq)

-

Methanol (reagent grade, sufficient to act as solvent)

-

Thionyl chloride (SOCl₂, ~1.8 eq)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for eluent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Fluoro-4-iodobenzoic acid (e.g., 5.35 g, 20.1 mmol) in methanol (30 mL).

-

Expertise & Experience: Using methanol as the solvent ensures a high concentration of one of the reactants, pushing the reaction equilibrium forward according to Le Châtelier's principle.

-

-

Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (2.6 mL, 35.8 mmol) dropwise with stirring.

-

Causality: This addition is performed at 0 °C to control the initial exothermic reaction between thionyl chloride and methanol, which forms the reactive species (methyl chlorosulfite) and HCl in situ. HCl is the primary catalyst for the esterification.

-

-

Reaction: Remove the ice bath and heat the mixture to reflux (at ~85 °C) for 1 hour.

-

Causality: Heating provides the necessary activation energy for the esterification reaction to proceed to completion in a reasonable timeframe.

-

-

Solvent Removal: After the reaction is complete (monitored by TLC), cool the mixture and remove the excess methanol under reduced pressure.

-

Aqueous Workup: Dissolve the residue in ethyl acetate. Wash the organic phase sequentially with saturated sodium bicarbonate solution and then brine.

-

Trustworthiness: The bicarbonate wash is a self-validating step. It neutralizes any remaining acidic species (HCl, excess SOCl₂, and unreacted carboxylic acid). The cessation of effervescence indicates complete neutralization. The brine wash removes bulk water from the organic layer before drying.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane, 1:48) to afford the pure product.[3]

-

Causality: Chromatography separates the slightly more polar ester product from any non-polar impurities and any remaining starting material, yielding a white crystalline solid with a melting point of 76-78 °C.[3]

-

Chemical Reactivity and Key Transformations

The synthetic utility of this compound is dominated by the reactivity of the carbon-iodine bond. The C–I bond is significantly weaker than the C–F bond, allowing for highly selective functionalization via transition-metal-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug discovery and materials science.[7][8]

Caption: Generalized Scheme for Cross-Coupling Reactions.

-

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters allows for the construction of biaryl systems, a common motif in pharmaceuticals.[9][10]

-

Sonogashira Coupling: Reaction with terminal alkynes provides access to aryl alkynes, which are key precursors for conjugated polymers and functional materials.[1][8]

-

Heck Coupling: Reaction with alkenes can be used to form substituted styrenes.

The fluorine atom at the ortho position can exert electronic and steric effects, influencing the kinetics and outcome of these coupling reactions, an important consideration for reaction optimization.

Applications in Research and Development

The versatility of this compound makes it a valuable intermediate across multiple scientific disciplines.

-

Pharmaceutical Synthesis: It serves as a foundational scaffold for the synthesis of Active Pharmaceutical Ingredients (APIs). Its ability to undergo selective cross-coupling enables the efficient assembly of complex molecular frameworks required for biologically active compounds.[7][10]

-

Material Science: This molecule is a key precursor for novel organic electronic materials. The aryl-iodide handle allows for its incorporation into larger conjugated systems used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and functional polymers.[8][10]

-

Agrochemical Industry: It is also employed as a building block in the synthesis of modern herbicides, insecticides, and fungicides, where the specific substitution pattern can be tailored to achieve desired biological activity and environmental profiles.[7][11]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for ensuring safety.

-

GHS Hazard Classification: The compound is classified as harmful if swallowed (H302).[4] The precursor, 2-Fluoro-4-iodobenzoic acid, is known to be toxic if swallowed and causes skin and eye irritation.[12]

-

Recommended Handling Procedures:

| Precaution | Guideline | Rationale & Source(s) |

| Personal Protective Equipment (PPE) | Wear nitrile gloves, chemical safety goggles, and a lab coat. | To prevent skin and eye contact.[13][14] |

| Ventilation | Handle in a well-ventilated area or a chemical fume hood. | To avoid inhalation of dust or vapors.[12] |

| Storage | Store in a tightly closed container in a cool, dry place, protected from light. | The compound is described as light-sensitive.[13][15] |

| Handling | Avoid generating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. | Standard good industrial hygiene and safety practice.[13][14] |

Conclusion

This compound stands out as a strategically designed and highly valuable chemical intermediate. Its well-defined reactivity, particularly the selective activation of the carbon-iodine bond for cross-coupling reactions, provides a reliable and efficient pathway for the synthesis of complex molecules. For researchers in drug discovery, materials science, and agrochemicals, this compound offers a robust starting point for innovation, enabling the construction of novel structures with tailored properties. A comprehensive understanding of its synthesis, properties, and reactivity, as detailed in this guide, is the key to unlocking its full potential in the laboratory.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chinachemnet. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1027513-46-7,Methyl3-fluoro-4-iodobenzoate. Retrieved from [Link]

-

bio-active.co. (n.d.). methyl-2-fluoro-4-iodo-benzoate, min 97%. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. Retrieved from [Link]

-

Caloong Chemical. (2023). Discovering the Properties and Applications of Methyl 2-Iodobenzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN106608823A - Production technology of methyl 2-iodobenzoate.

-

National Center for Biotechnology Information. (n.d.). Methyl 2-hydroxy-4-iodobenzoate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Retrieved from [Link]

Sources

- 1. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]

- 2. Methyl 5-chloro-2-fluoro-4-iodobenzoate () for sale [vulcanchem.com]

- 3. This compound | 204257-72-7 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. calpaclab.com [calpaclab.com]

- 6. chemscene.com [chemscene.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Methyl 2-hydroxy-4-iodobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. caloongchem.com [caloongchem.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.ca [fishersci.ca]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

The Synthetic Chemist's Guide to Methyl 2-Fluoro-4-iodobenzoate: A Profile of Reactivity and Application

Introduction: A Versatile Building Block for Modern Synthesis

Methyl 2-fluoro-4-iodobenzoate is a halogenated aromatic ester that has emerged as a valuable and versatile building block in contemporary organic synthesis. Its unique substitution pattern, featuring a fluorine atom ortho to the methyl ester and an iodine atom in the para position, imparts a distinct reactivity profile that enables a wide array of chemical transformations. This guide provides an in-depth technical overview of the reactivity of this compound, offering insights into its synthetic utility for researchers, scientists, and professionals in drug development. The strategic placement of the electron-withdrawing fluorine and the versatile carbon-iodine bond makes this molecule a powerful scaffold for the construction of complex molecular architectures.

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C₈H₆FIO₂ | |

| Molecular Weight | 280.04 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 76-78 °C | [1] |

Spectroscopic Characterization:

-

¹H NMR (DMSO-d₆, 600 MHz): δ = 13.61 (brs, 1H), 7.99 (t, J = 7.6 Hz, 1H), 7.84 (dd, J = 8.1, 1.5 Hz, 1H).[2]

-

¹³C NMR, IR, and Mass Spectrometry: Detailed experimental data for these techniques are often reported in the context of specific synthetic applications. Researchers should anticipate characteristic signals corresponding to the aromatic ring, the ester functionality, and the influence of the fluorine and iodine substituents.

Synthesis of this compound

The most common and straightforward synthesis of the title compound involves the esterification of 2-fluoro-4-iodobenzoic acid.

Protocol: Fischer Esterification

A robust and scalable method for the preparation of this compound is the acid-catalyzed esterification of the corresponding carboxylic acid.

Step-by-Step Methodology:

-

To a solution of 2-fluoro-4-iodobenzoic acid (1.0 eq) in methanol (excess), slowly add thionyl chloride (1.8 eq) at 0 °C with stirring.[1]

-

Heat the reaction mixture to reflux (approximately 85 °C) for 1 hour.[1]

-

After completion of the reaction (monitored by TLC), remove the excess methanol under reduced pressure.[1]

-

The crude product can be purified by silica gel column chromatography to afford this compound as a white crystalline solid.[1]

Caption: Fischer esterification of 2-fluoro-4-iodobenzoic acid.

The Reactivity Profile: A Tale of Two Halogens

The reactivity of this compound is dominated by the distinct properties of its two halogen substituents. The carbon-iodine bond is the primary site for palladium-catalyzed cross-coupling reactions, owing to its lower bond dissociation energy and susceptibility to oxidative addition. The fluorine atom, being highly electronegative and ortho to the ester, activates the aromatic ring towards nucleophilic aromatic substitution and influences the regioselectivity of certain reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond of this compound serves as an excellent handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. This compound readily participates in this reaction, allowing for the introduction of a wide range of amino functionalities at the C4 position.

Causality Behind Experimental Choices: The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating both the oxidative addition of the palladium(0) catalyst to the C-I bond and the subsequent reductive elimination to form the C-N bond. A strong, non-nucleophilic base is required to deprotonate the amine and generate the active palladium-amido intermediate.

Protocol: Buchwald-Hartwig Amination with a Substituted Aniline

The following protocol details the coupling of this compound with 4-isobutoxy-3-isopropylaniline.

Step-by-Step Methodology:

-

To a solution of 4-isobutoxy-3-isopropylaniline (1.0 eq), this compound (1.1 eq), cesium carbonate (2.6 eq), and racemic-BINAP (0.08 eq) in toluene, add tris(dibenzylideneacetone)dipalladium(0) (0.28 eq).[3][4]

-

Sparge the solution with nitrogen for 5 minutes.[4]

-

Heat the reaction mixture to reflux under a nitrogen atmosphere.[4]

-

Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup and purify the crude product by column chromatography to yield methyl 2-fluoro-4-((4-isobutoxy-3-isopropylphenyl)amino)benzoate (92% yield).[3][4]

Caption: Buchwald-Hartwig amination of this compound.

Suzuki-Miyaura Coupling

Anticipated Reactivity: The electron-withdrawing nature of the fluorine and ester groups is expected to facilitate the oxidative addition step, which is often rate-limiting in the Suzuki-Miyaura catalytic cycle.

General Protocol: Suzuki-Miyaura Coupling (Adapted for this compound)

Step-by-Step Methodology:

-

In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Establish an inert atmosphere by purging with argon or nitrogen.

-

Add a degassed solvent system (e.g., toluene/ethanol/water).

-

Heat the reaction mixture with vigorous stirring (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-